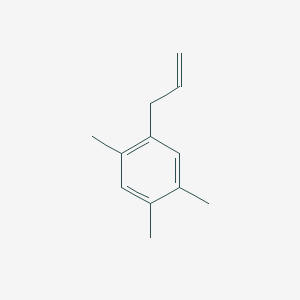

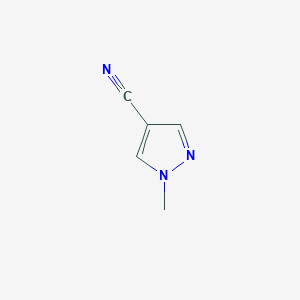

1-methyl-1H-pyrazole-4-carbonitrile

Overview

Description

1-Methyl-1H-pyrazole-4-carbonitrile (MPCN) is an organic nitrile compound that has been studied for its potential application in various scientific research fields. It is a colorless, crystalline solid that is soluble in polar solvents such as diethyl ether and dimethyl sulfoxide (DMSO). MPCN has been used in the synthesis of various organic compounds, and has also been studied for its potential application in drug delivery, gene therapy, and other biomedical applications.

Scientific Research Applications

Synthesis Applications

- Synthesis of Pyrazole Derivatives : 1-Methyl-1H-pyrazole-4-carbonitrile is used in the synthesis of pyrazole derivatives. McFadden and Huppatz (1991) explored the synthesis of pyrazole-4-carbonitriles, demonstrating that these compounds can be obtained by reacting acrylonitriles with hydrazines, with the product ratios varying based on solvent and substituents used (McFadden & Huppatz, 1991).

Catalysis and Chemical Reactions 2. Catalysis in Organic Synthesis : The compound finds application as a building block in synthetic organic chemistry, particularly in the development of biologically significant heterocyclic compounds. Patel (2017) highlighted its use in preparing various heterocyclic compounds via one-pot multicomponent reactions (Patel, 2017).

Corrosion Inhibition 3. Corrosion Inhibition Properties : Research by Abdel Hameed et al. (2020) demonstrated that derivatives of this compound have properties useful in corrosion inhibition, especially in acidic environments (Abdel Hameed et al., 2020). Similarly, Yadav et al. (2016) studied pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solution (Yadav et al., 2016).

Biological and Pharmacological Research 4. Biological Significance : The geometrical isomers of a pyrazoline derivative, which include this compound, have been studied for their solvatochromic response and encapsulation within β-cyclodextrin nanocavity, indicating potential biological significance. Mati et al. (2012) investigated these properties, suggesting diverse applications in biomedical fields (Mati et al., 2012).

Chemical Reaction Mechanisms 5. Understanding Chemical Reaction Pathways : The compound is involved in understanding complex chemical reaction pathways, such as its role in the formation of pyrazolopyrimidines during attempted syntheses of tetrazoles from carbonitriles, as described by Faria et al. (2013). This highlights its role in elucidating reaction mechanisms and pathways (Faria et al., 2013).

Antimicrobial and Antileishmanial Activities 6. Antimicrobial and Antileishmanial Activities : Al‐Azmi and Mahmoud (2020) synthesized derivatives of this compound and tested them for antimicrobial properties, indicating their potential in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020). Additionally, Faria et al. (2013) evaluated pyrazole-4-carbonitrile derivatives for their antileishmanial activity against Leishmania spp., showcasing their potential in treating parasitic infections (Faria et al., 2013).

Safety and Hazards

Future Directions

While specific future directions for 1-methyl-1H-pyrazole-4-carbonitrile are not mentioned in the available resources, pyrazoles and their derivatives are gaining more attention in the field of medicinal chemistry due to their diverse biological activities . For example, new RET kinase inhibitors are being developed based on the structure of pyrazole derivatives .

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some pyrazole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .

Action Environment

It’s worth noting that the biological activity of pyrazole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are critical components of cell signaling pathways . This modulation can lead to changes in gene expression, affecting the production of proteins that are essential for cell function. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to a decrease in the metabolism of certain drugs, potentially enhancing their effects. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes or improving metabolic function . At high doses, it can be toxic, leading to adverse effects such as liver damage or impaired kidney function . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses having minimal effects and high doses leading to significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then enter different biochemical pathways, affecting metabolic flux and the levels of key metabolites. For example, the metabolism of this compound can lead to the production of reactive oxygen species, which can have downstream effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments . The localization and accumulation of this compound can affect its activity and function, with higher concentrations potentially leading to more pronounced effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects . For example, it has been observed to localize in the mitochondria, where it can impact mitochondrial function and energy production . The specific localization of this compound can determine its activity and the nature of its interactions with other biomolecules.

Properties

IUPAC Name |

1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7-8/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBQNKBEGIMBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508789 | |

| Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66121-71-9 | |

| Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of the 14-membered hexaazamacrocycle described in the research?

A1: The research details an "unprecedented synthesis" [] of a 14-membered hexaazamacrocycle utilizing 1-methyl-1H-pyrazole-4-carbonitrile as a starting material. This is significant because macrocycles, particularly those containing nitrogen atoms, are of great interest in various fields including medicine and materials science. The reaction proceeds through the formation of an intermediate, 4-imino-2-methyl-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine, which then dimerizes to create the final macrocycle. This synthetic pathway offers a new route to these complex structures.

Q2: How does the reactivity of this compound change when it is converted to its corresponding N-oxide?

A2: Converting this compound to its N-oxide significantly alters its reactivity. [] For example, reaction with an alkaline solution leads to ring-opening between the 5 and 6 positions of the pyrimidine ring. This contrasts with the non-N-oxide form, which doesn't undergo such ring-opening under similar conditions. Additionally, reactions with reagents like acetic anhydride and tosyl chloride yield different products depending on whether the starting material is the N-oxide or the parent compound. These differences highlight the significant impact of N-oxidation on the chemical behavior of this heterocycle.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)